N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
CAS No.: 1798538-99-4
Cat. No.: VC11913309
Molecular Formula: C16H21N5O
Molecular Weight: 299.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798538-99-4 |
|---|---|
| Molecular Formula | C16H21N5O |
| Molecular Weight | 299.37 g/mol |
| IUPAC Name | N-(2-phenylethyl)-4-(triazol-1-yl)piperidine-1-carboxamide |
| Standard InChI | InChI=1S/C16H21N5O/c22-16(17-9-6-14-4-2-1-3-5-14)20-11-7-15(8-12-20)21-13-10-18-19-21/h1-5,10,13,15H,6-9,11-12H2,(H,17,22) |
| Standard InChI Key | JHDYLAIEHDEHDX-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N2C=CN=N2)C(=O)NCCC3=CC=CC=C3 |
| Canonical SMILES | C1CN(CCC1N2C=CN=N2)C(=O)NCCC3=CC=CC=C3 |
Introduction
Synthesis
The synthesis of compounds like N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide typically involves:
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Click Chemistry Reaction: The triazole moiety is often introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient method for constructing 1,2,3-triazoles.
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Amide Bond Formation: The carboxamide group can be synthesized through condensation reactions between an amine (e.g., phenylethylamine) and an activated carboxylic acid derivative.
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Functionalization of Piperidine: The piperidine ring is modified to introduce the triazole substituent at the desired position.
These steps are carried out under controlled conditions to ensure high yield and purity.
Potential Applications
Compounds containing triazole and piperidine frameworks have been extensively studied for their pharmacological properties:
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Antimicrobial Activity: Triazoles are well-known for their antifungal properties (e.g., fluconazole derivatives) and are being explored for antibacterial uses.
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Neurological Effects: Piperidine derivatives often exhibit activity on central nervous system targets, including dopamine and serotonin receptors.
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Anticancer Potential: The combination of triazole rings with other bioactive groups has shown promise in disrupting cellular proliferation pathways.
Mechanism of Action
The compound’s activity likely arises from its ability to interact with biological macromolecules via:
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Hydrogen bonding through the amide group
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π–π stacking interactions involving the phenyl and triazole rings
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Hydrophobic interactions facilitated by the piperidine core
Challenges in Development
Despite its promising structure, challenges include:
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Synthetic Complexity: Multi-step synthesis requires precise control over reaction conditions.
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Toxicity Concerns: Comprehensive toxicological profiling is essential due to the potential reactivity of functional groups.
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Limited Data Availability: Further studies are needed to fully elucidate its pharmacokinetic and pharmacodynamic properties.
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